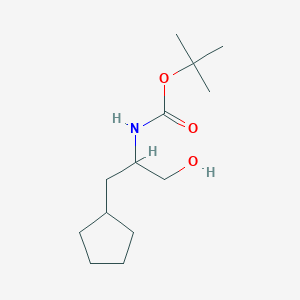

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

Descripción

Chemical Classification and Nomenclature

This compound belongs to the extensive family of organic carbamates, which are formally derived from carbamic acid and characterized by the general formula R₂NC(O)OR. The compound exhibits the fundamental carbamate structure >N−C(=O)−O−, representing a category of organic compounds that have gained substantial importance in synthetic organic chemistry. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name reflects its complex structural arrangement, incorporating a tert-butyl ester group attached to a carbamate functionality that is further substituted with a cyclopentyl-containing hydroxypropyl chain.

The molecular formula of this compound is C₁₃H₂₅NO₃, with a molecular weight of 243.34 grams per mole. The compound is registered under the Chemical Abstracts Service number 1454913-95-1 and possesses the European Community number 850-804-8. The International Chemical Identifier string for this compound is InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16), providing a unique digital representation of its molecular structure.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| Chemical Abstracts Service Number | 1454913-95-1 |

| European Community Number | 850-804-8 |

| InChI Key | ZLEBLWDLKHDYEW-UHFFFAOYSA-N |

The structural architecture of this compound demonstrates the characteristic features of carbamate compounds, including the resonance stabilization between the amide and carboxyl groups. This resonance stabilization, which involves three distinct resonance structures, contributes significantly to the compound's chemical stability and reactivity profile. The carbamate rotational barrier of the carbon-nitrogen bond is approximately 3-4 kilocalories per mole lower than structurally analogous amides due to steric and electronic perturbations resulting from the additional oxygen atom in the carboxyl group.

The compound exists as both cis and trans conformational isomers due to the pseudo double bond character in its structure. The difference in free energy between these isomeric forms is relatively small, approximately 1-1.5 kilocalories per mole, and the ratio between conformations can be influenced by various factors including solvent composition, salt concentration, pH conditions, and temperature. This conformational flexibility represents an important characteristic that may influence the compound's biological activity and synthetic utility.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to significant discoveries in the nineteenth century, establishing a foundation that directly influences the contemporary understanding and application of compounds like this compound. The historical journey of carbamate research began with European missionaries in West Africa during the 19th century, who observed the use of white extracts from Calabar beans (Physostigma venenosum) in tribal cultural practices. These beans were subsequently imported to Great Britain in 1840, leading to the isolation of physostigmine by Jobst and Hesse in 1864, which they identified as an active alkaloid component.

The discovery of physostigmine marked a pivotal moment in carbamate chemistry, as it represented the first naturally occurring methyl carbamate ester to be isolated in pure form. Initially employed as a treatment for glaucoma in 1877, physostigmine demonstrated the therapeutic potential of carbamate compounds and established the foundation for subsequent pharmaceutical applications. The compound proved particularly effective in treating myasthenia gravis and served as the primary therapeutic agent for this condition for three decades until the development of longer-acting oral alternatives such as pyridostigmine.

The 1930s witnessed a significant expansion in carbamate chemistry with the synthesis of aliphatic esters of carbamic acid, which led to the development and introduction of carbamate pesticides. These early synthetic efforts established fundamental methodologies for carbamate preparation and demonstrated the versatility of the carbamate functional group in various applications. The Union Carbide Corporation's development and marketing of carbaryl in 1953 represented a major commercial breakthrough in carbamate-based insecticides.

Table 2: Historical Milestones in Carbamate Chemistry

| Year | Development | Significance |

|---|---|---|

| 1840 | Calabar bean importation to Great Britain | Initiated scientific investigation |

| 1864 | Physostigmine isolation by Jobst and Hesse | First pure carbamate alkaloid |

| 1877 | Medical application for glaucoma treatment | Established therapeutic potential |

| 1930s | Synthesis of aliphatic carbamic acid esters | Foundation for pesticide development |

| 1953 | Carbaryl commercialization | Major industrial application |

The evolution of carbamate synthesis methodologies has been characterized by continuous refinement and innovation. Traditional synthetic approaches have included the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, reductive carbonylation of nitroaromatics, carbonylation of amines, reactions of alcohols with isocyanates, and carbon dioxide alkylation. These classical methods, while effective, often required harsh reaction conditions or toxic reagents, prompting the development of more environmentally friendly and efficient synthetic strategies.

Recent methodological advances have focused on the utilization of carbon dioxide as a renewable and environmentally benign carbonyl source for carbamate synthesis. These approaches rely on the generation of carbamate anions through the reaction of carbon dioxide with amines, followed by subsequent reaction with electrophiles. The development of mild and efficient preparation methods, such as solid-phase synthesis using Merrifield's resin in the presence of cesium carbonate and tetrabutylammonium iodide, has provided new opportunities for generating large combinatorial libraries of carbamate compounds.

Significance in Organic and Medicinal Chemistry Research

This compound holds substantial significance in contemporary organic and medicinal chemistry research due to its unique structural features and potential applications as a synthetic intermediate. The compound exemplifies the sophisticated design principles employed in modern medicinal chemistry, where carbamate groups serve as peptide bond surrogates due to their chemical stability and membrane permeability characteristics. This application is particularly valuable in drug design, where the carbamate functionality can enhance the pharmacokinetic properties of therapeutic agents while maintaining biological activity.

The structural complexity of this compound, featuring both a tert-butyl protecting group and a cyclopentyl-containing side chain, makes it an valuable building block for the synthesis of more complex organic molecules. The tert-butyl carbamate group, commonly referred to as the Boc protecting group in synthetic chemistry, provides excellent protection for amino functionalities during multi-step synthetic sequences. The stability of this protecting group under various reaction conditions, combined with its straightforward removal under acidic conditions, makes compounds like this particularly useful in pharmaceutical chemistry applications.

Research into carbamate post-translational modifications has revealed new dimensions of biological significance for carbamate-containing compounds. Recent investigations have demonstrated that carbon dioxide can bind to proteins via carbamate formation, representing a fundamental mechanism for protein-carbon dioxide interactions. This discovery has expanded the understanding of carbamate biochemistry beyond traditional enzyme inhibition to include roles in cellular signaling and metabolic regulation. The development of specialized methodologies for identifying carbamate post-translational modifications, such as triethyloxonium tetrafluoroborate trapping techniques, has enabled the detection of previously unknown carbamylated proteins in various biological systems.

Table 3: Research Applications and Methodological Developments

| Application Area | Methodology | Research Impact |

|---|---|---|

| Synthetic Chemistry | Building block synthesis | Complex molecule construction |

| Medicinal Chemistry | Peptide bond surrogate | Enhanced drug properties |

| Biochemistry | Post-translational modification | Protein-CO₂ interaction studies |

| Analytical Chemistry | Triethyloxonium trapping | Carbamate detection methods |

The significance of compounds like this compound extends to their role in understanding structure-activity relationships in medicinal chemistry. The specific combination of structural elements present in this compound, including the cyclopentyl ring system and the hydroxypropyl chain, provides researchers with opportunities to investigate how subtle structural modifications influence biological activity and selectivity. Such investigations are fundamental to the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Recent advances in carbamate synthesis have emphasized the development of environmentally sustainable methodologies that utilize renewable resources such as carbon dioxide. These green chemistry approaches align with contemporary research priorities focused on reducing the environmental impact of chemical synthesis while maintaining synthetic efficiency. The application of these methodologies to the preparation of structurally complex carbamates like this compound demonstrates the practical utility of sustainable synthetic chemistry in pharmaceutical research.

The discovery of novel carbamate-based bioactive compounds has continued to drive research interest in this chemical class. For example, recent investigations have identified tetrahydroindolone-derived carbamates as potent potassium channel blockers with high selectivity profiles. These discoveries underscore the continued relevance of carbamate chemistry in drug discovery and highlight the potential for compounds like this compound to serve as templates for the development of new therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEBLWDLKHDYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454913-95-1 | |

| Record name | tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The preparation typically involves:

- Formation of the 3-hydroxypropan-2-yl backbone bearing the cyclopentyl substituent.

- Introduction of the carbamate protecting group, specifically the tert-butyl carbamate.

- Control of stereochemistry at the 2-position of the propanol moiety.

The synthesis is often carried out via enantioselective catalytic processes or chiral pool synthesis to ensure the desired stereochemistry.

Enantioselective Catalytic Process

A notable method described in patent US9624163B2 involves an enantioselective process to produce carbamate intermediates useful for pharmaceutical applications. Although this patent primarily focuses on NEP inhibitors, the synthetic approach is applicable to carbamate derivatives similar to this compound.

- Starting from a suitable ketone or aldehyde precursor with a cyclopentyl substituent.

- Enantioselective reduction or addition to introduce the hydroxy group at the 3-position.

- Protection of the amine group with a tert-butyl carbamate (Boc) group using standard carbamoylation reagents like di-tert-butyl dicarbonate (Boc2O) under mild conditions.

This method ensures high enantiomeric excess and yields suitable intermediates for further pharmaceutical transformations.

Carbamate Formation via Carbamoylation

The carbamate moiety is introduced by reacting the corresponding amine with a tert-butyl carbamoylating agent. The typical reagents and conditions are:

| Reagent/Condition | Purpose | Notes |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O) | Carbamoylation agent | Mild, selective for amines |

| Base (e.g., triethylamine, sodium bicarbonate) | Neutralizes acid byproducts | Ensures reaction completion |

| Solvent (e.g., dichloromethane, ethyl acetate) | Medium for reaction | Anhydrous conditions preferred |

| Temperature (0°C to room temp) | Controls reaction rate | Prevents side reactions |

The reaction proceeds via nucleophilic attack of the amine nitrogen on Boc2O, forming the tert-butyl carbamate protecting group. This step is critical to protect the amine functionality during subsequent synthetic steps.

Stereochemical Considerations

The stereochemistry at the 2-position (propan-2-yl) is crucial for biological activity and synthetic utility. Methods to ensure stereochemical control include:

- Use of chiral catalysts in reduction or addition steps.

- Starting from chiral pool materials such as amino acids or chiral epoxides.

- Employing enzymatic resolution or kinetic resolution techniques.

The enantioselective processes reported in the literature achieve high stereochemical purity, often exceeding 90% enantiomeric excess.

Data Table: Summary of Key Preparation Parameters

Research Findings and Analysis

- The enantioselective synthetic routes provide efficient access to this compound with high stereochemical purity, which is essential for its use as a pharmaceutical intermediate.

- Carbamoylation using Boc2O is a well-established, mild, and selective method, minimizing side reactions and preserving sensitive functional groups such as the hydroxy group.

- The choice of solvent and base can influence the reaction rate and yield; dichloromethane and triethylamine are commonly preferred for optimal results.

- The stereochemical integrity is maintained throughout the process by careful control of reaction conditions and use of chiral catalysts or starting materials.

Análisis De Reacciones Químicas

tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate involves its hydrolysis to form the corresponding alcohol and carbamic acid. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Cyclopentyl Derivatives with Hydroxyl Modifications

Example :

- Impact: Reduced conformational flexibility compared to the target compound; altered hydrogen-bonding geometry .

- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

| Parameter | Target Compound | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate |

|---|---|---|

| Molecular Weight | 251.34 g/mol | 215.29 g/mol |

| Functional Groups | Boc, cyclopentyl, propan-2-yl, OH | Boc, cyclopentyl, OH |

| Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) |

| Calculated LogP* | ~2.1 | ~1.8 |

Cyclopropane and Ketone Analog

Example :

- tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS: 137076-22-3) Molecular Formula: C₁₁H₁₉NO₃ Key Differences:

- Cyclopropane ring (higher ring strain) replaces cyclopentane.

- Ketone (C=O) replaces hydroxyl (OH).

| Parameter | Target Compound | tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate |

|---|---|---|

| Ring System | Cyclopentane | Cyclopropane |

| Functional Groups | OH | C=O |

| Hydrogen Bond Acceptors | 3 | 3 |

| Melting Point* | ~120–125°C | ~95–100°C (estimated) |

Azabicyclo Derivatives

Examples :

- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) Molecular Formula: C₁₂H₂₂N₂O₂ Key Difference: Nitrogen embedded in a bicyclic framework.

- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6)

| Parameter | Target Compound | tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate |

|---|---|---|

| Nitrogen Position | None in ring | 2-Aza position |

| Hydrogen Bond Donors | 2 | 1 (NH) |

| Solubility in Water* | Moderate (~50 mg/L) | Low (~10 mg/L) |

Research Findings and Implications

Hydrogen-Bonding and Crystallography

- The hydroxyl group in the target compound facilitates extensive hydrogen-bonding networks, as observed in crystal structures analyzed via Mercury . In contrast, azabicyclo derivatives exhibit fewer donor sites, leading to less dense packing .

- Stereochemical variations (e.g., cis vs. trans hydroxycyclopentyl isomers) significantly alter melting points and solubility profiles .

Q & A

Q. What synthetic methodologies are optimal for preparing tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate?

The synthesis typically involves carbamate protection of an amine group followed by cyclopentyl group introduction. For example, analogous compounds (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate) are synthesized via reductive amination or nucleophilic substitution, with Boc (tert-butoxycarbonyl) protection to stabilize reactive intermediates . Purification often employs column chromatography or recrystallization, guided by monitoring via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the presence of the cyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons) and hydroxypropan-2-yl moiety (δ ~3.5–4.5 ppm for hydroxyl-bearing carbons) .

- IR : Stretching frequencies for carbamate (C=O at ~1680–1720 cm) and hydroxyl (O–H at ~3200–3600 cm) groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHNO at m/z 258.1705) .

Q. How can researchers ensure purity and stability during storage?

Purity is confirmed via HPLC (>98% purity) using C18 columns and acetonitrile/water gradients. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (N) are recommended, as carbamates are prone to hydrolysis in acidic/humid conditions .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data . For visualization, Mercury software aids in analyzing thermal ellipsoids and hydrogen bonding networks, reducing misinterpretation of electron density maps . Cross-validation with powder XRD can resolve discrepancies in unit cell parameters .

Q. What role do hydrogen bonds play in the solid-state arrangement of this carbamate?

Graph-set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds (e.g., O–H···O=C) that stabilize crystal packing. For example, the hydroxyl group forms intermolecular bonds with carbamate carbonyls, creating cyclic dimers (graph-set notation: ) . ORTEP-3 diagrams (e.g., ) can visualize these interactions .

Q. How does stereochemistry at the 3-hydroxypropan-2-yl position influence reactivity and purification?

Stereoisomers (e.g., R vs. S configurations) exhibit distinct chromatographic retention times. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while NOE (Nuclear Overhauser Effect) experiments in NMR confirm absolute configuration . Computational modeling (e.g., DFT) predicts steric effects on reaction pathways, such as nucleophilic substitution rates .

Q. What computational approaches predict the compound’s physicochemical properties?

- Solubility : COSMO-RS simulations estimate solubility in organic solvents (e.g., logP ~1.8 for tert-butyl carbamates) .

- Thermal Stability : Molecular dynamics (MD) simulations model decomposition temperatures, correlating with TGA-DSC experimental data .

- Hydrogen Bonding: Hirshfeld surface analysis quantifies interaction contributions (e.g., O–H···O vs. C–H···π) .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker) or Olex2 for structure solution, with Mercury for visualization .

- Stereochemical Analysis : Employ Mosher’s method or X-ray crystallography for absolute configuration determination .

- Safety : Follow SDS guidelines for handling hydroxylamines and carbamates, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.